molecular formula C19H20ClF3N4OS B2399416 N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251674-53-9

N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2399416
CAS No.: 1251674-53-9
M. Wt: 444.9
InChI Key: SFHKGAXOOIXBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide (hereafter referred to as the "target compound") is a synthetic acetamide derivative featuring a pyrimidine core substituted with methyl and 4-methylphenyl groups, linked via an ether oxygen to an acetamide moiety. The arylacetamide substituent contains a 5-fluoro-2-methylphenyl group, which introduces both electron-withdrawing (fluoro) and electron-donating (methyl) effects. This compound is cataloged as a screening compound (ChemDiv ID: L868-1484) and shares structural motifs common in medicinal chemistry, particularly in kinase inhibitors and enzyme-targeting agents .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4OS/c1-12-4-6-27(7-5-12)16-9-18(25-11-24-16)29-10-17(28)26-15-3-2-13(20)8-14(15)19(21,22)23/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHKGAXOOIXBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound characterized by its complex structure, featuring a pyrimidine moiety known for diverse biological activities. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly in oncology and other areas requiring targeted molecular interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various kinases and as a potential anticancer agent. The biological activity can be attributed to its structural features, which allow it to interact with specific biological targets effectively.

The compound is believed to interact with several biological macromolecules, including kinases involved in cell signaling pathways. For instance, studies on structurally similar compounds have shown that modifications in the pyrimidine structure can enhance biological efficacy, suggesting that this compound may also exhibit potent kinase inhibition.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures:

  • Inhibition of Cell Proliferation : A study demonstrated that compounds with similar pyrimidine derivatives exhibited potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a robust mechanism involving intracellular pathways that lead to cell growth inhibition .
  • Antitumor Efficacy : In xenograft models, compounds analogous to this compound have shown significant tumor growth inhibition at various dosages, highlighting their potential as therapeutic agents in cancer treatment .
  • Kinase Inhibition Studies : Research has indicated that modifications in the chemical structure can lead to selective inhibition of kinases such as c-KIT and BCR-ABL, which are critical targets in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other pyrimidine derivatives known for their biological activity:

Compound NameStructure TypeUnique Features
PalbociclibPyrido[2,3-d]pyrimidine derivativeSelective CDK inhibitor used in cancer therapy
RuxolitinibJAK inhibitorTargets Janus kinase pathways for inflammation
AzacitidineNucleoside analogUsed in treating myelodysplastic syndromes

These compounds illustrate the versatility of pyrimidine derivatives in medicinal chemistry and their unique mechanisms of action.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide exhibit anticancer properties. Studies have shown that derivatives of acetamides can inhibit tumor growth in various cancer models. For instance, a study on Mannich bases indicated that certain derivatives demonstrated cytotoxicity against human colon cancer cell lines, with some being significantly more potent than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has demonstrated that similar heterocyclic acetamides possess notable antibacterial and antifungal properties. A study evaluated various synthesized acetamide derivatives for their in vitro antimicrobial activities and found promising results, indicating that modifications to the acetamide structure could enhance efficacy against microbial pathogens .

Analgesic and Anti-inflammatory Effects

This compound has been investigated for its analgesic and anti-inflammatory effects. In vivo studies have shown that related compounds can significantly reduce pain and inflammation in animal models. The mechanism is believed to involve inhibition of specific inflammatory pathways, making it a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of novel heterocyclic acetamides, including this compound, demonstrated its ability to inhibit cell proliferation in multiple cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy.

Case Study 2: Antimicrobial Testing

In another investigation, various acetamide derivatives were screened against common bacterial strains. The results indicated that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

The pyrimidine ring in the target compound is substituted at the 2-position with a 4-methylphenyl group. Modifications to this group significantly alter steric, electronic, and solubility properties:

Compound Name Pyrimidine 2-Substituent Key Implications Reference
Target Compound 4-methylphenyl Balances lipophilicity and aromatic stacking potential.
N-[4-chloro-2-(trifluoromethyl)phenyl]-... 4-methylphenyl Retains pyrimidine core; acetamide substituent varies (Cl, CF3 enhances lipophilicity).
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)... 4-methylpiperidin-1-yl Introduces a basic nitrogen, improving aqueous solubility.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-dimethylpyrimidin-2-ylsulfanyl Sulfur linker may enhance conformational flexibility.

Key Observations :

  • The 4-methylphenyl group (target compound) provides moderate steric bulk and π-π stacking capacity.
  • Piperidinyl substituents (e.g., 4-methylpiperidin-1-yl) introduce nitrogen atoms that enhance solubility via hydrogen bonding .
  • Sulfanyl linkers (e.g., in ) may alter electronic properties compared to oxygen-based linkers .

Variations in the Acetamide Aryl Group

The acetamide’s aryl group influences binding affinity and metabolic stability:

Compound Name Acetamide Substituent Molecular Weight (g/mol) Key Implications Reference
Target Compound 5-fluoro-2-methylphenyl ~406.45 (estimated) Fluoro group may enhance metabolic stability; methyl improves lipophilicity.
N-[4-chloro-2-(trifluoromethyl)phenyl]-... 4-chloro-2-(trifluoromethyl)phenyl 435.83 Strong electron-withdrawing effects (Cl, CF3) increase resistance to oxidation.
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)... 2-fluorophenyl ~423.50 (estimated) Simpler substituent may reduce steric hindrance.
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-chloro-4-fluorophenyl Not reported Bulky naphthyl group may hinder target binding.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3) improve metabolic stability but may reduce solubility .
  • Bulky substituents (e.g., naphthalenyl) can impede molecular recognition in biological targets .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for crystal packing and solubility, vary among analogs:

  • The target compound’s amide group likely forms intermolecular N–H···O bonds, as seen in structurally characterized acetamides (e.g., and ) .
  • Compounds with pyridinyl or piperidinyl groups (e.g., and ) may exhibit enhanced hydrogen-bonding networks due to additional nitrogen atoms .
  • Sulfanyl-linked analogs () show weaker hydrogen-bonding propensity compared to oxygen-linked derivatives .

Preparation Methods

Synthesis of the Pyrimidine Core Structure

The pyrimidine ring serves as the central scaffold, necessitating efficient cyclization strategies. A proven method involves condensing β-keto esters with urea derivatives under acidic conditions. For example, reacting ethyl acetoacetate with urea in the presence of hydrochloric acid yields 4,6-dimethylpyrimidin-2-ol, a precursor for further functionalization. Alternatively, malononitrile and α-fluoromalonate can undergo a one-pot cascade reaction to form fluorinated pyridone intermediates, which are subsequently cyclized into pyrimidine derivatives using formic acid. This approach is advantageous for introducing fluorine atoms early in the synthesis, as demonstrated in the kilogram-scale production of TAK-733, a MEK inhibitor.

To incorporate the 4-methylphenyl group at position 2, Suzuki–Miyaura coupling is employed. A brominated pyrimidine intermediate reacts with 4-methylphenylboronic acid in the presence of palladium catalysts, such as Pd(PPh₃)₄, and a base like sodium carbonate. This method ensures high regioselectivity and compatibility with sensitive functional groups.

Methylation at Position 6 of the Pyrimidine Ring

Introducing the methyl group at position 6 requires selective alkylation. A reductive amination strategy, adapted from pyrido[2,3-d]pyrimidine syntheses, involves treating a 6-aminopyrimidine with formaldehyde and sodium cyanoborohydride in methanol. Alternatively, direct methylation using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) achieves quantitative conversion. The choice of method depends on the stability of the intermediate and the need for orthogonal protecting groups.

Formation of the Ether Linkage

The ether bridge connecting the pyrimidine and acetamide moieties is constructed via Williamson ether synthesis. A hydroxyl group at position 4 of the pyrimidine is deprotonated with sodium hydride and reacted with 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide. This step demands anhydrous conditions to minimize hydrolysis. InCl₃-catalyzed reactions under ultrasound irradiation, as reported for pyrano[2,3-c]pyrazole derivatives, offer an alternative pathway with reduced reaction times and improved yields.

Acetamide Coupling and Final Functionalization

The acetamide side chain is synthesized separately by coupling 2-chloroacetic acid with 5-fluoro-2-methylaniline. Activation of the carboxylic acid as an acid chloride (using thionyl chloride) facilitates this reaction, yielding 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide in high purity. Subsequent etherification with the pyrimidine core completes the molecular architecture.

For large-scale production, process optimizations from TAK-733 synthesis are critical. These include telescoping steps to avoid intermediate isolation and employing controlled crystallization to ensure polymorphic consistency.

One-Pot and Multicomponent Approaches

Emerging methodologies leverage multicomponent reactions (MCRs) to streamline synthesis. A four-component reaction involving ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile—catalyzed by InCl₃ under ultrasound—generates complex heterocycles in one pot. Adapting this strategy could condense the pyrimidine formation and functionalization steps, though regiochemical control remains a challenge.

Process Optimization and Scalability Considerations

Kilogram-scale syntheses, as exemplified by TAK-733 production, emphasize:

  • Catalyst selection : Raney nickel for reductive aminations and palladium for cross-couplings.
  • Solvent systems : Dipolar aprotic solvents (e.g., DMF, NMP) enhance reaction rates.
  • Crystallization protocols : Sequential antisolvent addition ensures desired polymorph formation.

Analytical and Characterization Data

Critical analytical benchmarks include:

  • ¹H NMR : Distinct signals for the 5-fluoro-2-methylphenyl group (δ 7.2–7.4 ppm, aromatic; δ 2.3 ppm, methyl) and pyrimidine protons (δ 8.1–8.3 ppm).
  • MS (ESI) : Molecular ion peak at m/z 420.2 [M+H]⁺.
  • XRD : Confirmation of crystalline structure and polymorphism.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Pyrimidine ring formation (e.g., cyclization) often requires elevated temperatures (80–120°C), while coupling reactions (e.g., acetamide formation) may proceed at room temperature to avoid side reactions .
  • Catalysts : Use of palladium catalysts for cross-coupling or acidic/basic conditions for nucleophilic substitutions (e.g., Mitsunobu reaction for ether linkages) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF is suitable for low-temperature steps .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for fluorinated aryl (δ 6.8–7.5 ppm), pyrimidine protons (δ 8.0–8.6 ppm), and acetamide NH (δ ~9.9 ppm). Use DEPT-135 to distinguish CH₃ groups .
    • 19F NMR : Confirm fluorine substitution patterns (δ -110 to -125 ppm for aryl-F) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~435) and detect impurities .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and ether (C-O-C at ~1200 cm⁻¹) functionalities .

Advanced: How can computational modeling predict the bioactive conformation of this compound?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the pyrimidine-oxygen and fluorophenyl groups as key pharmacophores .
  • Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) to assess stability of the acetamide linkage and pyrimidine ring .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: What strategies resolve contradictions between experimental and computational structural data?

Methodological Answer:

  • X-ray Crystallography : Resolve tautomeric or conformational ambiguities (e.g., pyrimidine ring puckering) observed in NMR .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., rotameric exchange) causing signal broadening .
  • Synchrotron Radiation : High-resolution data can clarify weak interactions (e.g., C-H⋯π bonds) missed in standard models .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents on the pyrimidine (e.g., -OCH₃ vs. -Cl) or fluorophenyl ring to assess impact on target binding .
  • Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea to evaluate solubility and potency .
  • Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to correlate substituents with ADME properties .

Advanced: What methodologies assess biophysical interactions (e.g., protein binding)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and monitoring compound association/dissociation .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to determine stoichiometry and binding thermodynamics .
  • Fluorescence Polarization : Track displacement of fluorescent probes in competitive assays .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., reagent stoichiometry, residence time) affecting purity .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.